4-Methyl-5-phenyl-2-propyl-1,3-oxazole

Oxazole Substitution Pattern SAR

Researchers requiring specific 2-substituted oxazole analogs for SAR studies often face limited sourcing options. This compound provides a well-characterized building block with a linear propyl chain at the 2-position, enabling direct comparison against ethyl and isopropyl analogs. • Predicted LogP 3.35 supports pharmacokinetic property evaluation • High boiling point (>300°C) ensures stability under standard reaction conditions • Suitable as an analytical reference standard for HPLC/LC-MS/GC method development

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
CAS No. 651059-71-1
Cat. No. B12587447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-phenyl-2-propyl-1,3-oxazole
CAS651059-71-1
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(O1)C2=CC=CC=C2)C
InChIInChI=1S/C13H15NO/c1-3-7-12-14-10(2)13(15-12)11-8-5-4-6-9-11/h4-6,8-9H,3,7H2,1-2H3
InChIKeyZMDYVTLCKZBXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-phenyl-2-propyl-1,3-oxazole Overview


4-Methyl-5-phenyl-2-propyl-1,3-oxazole (CAS 651059-71-1) is a heterocyclic aromatic compound belonging to the oxazole class, characterized by a five-membered 1,3-oxazole ring with methyl, phenyl, and propyl substituents at the 4, 5, and 2 positions, respectively. Oxazole derivatives are widely recognized for their diverse pharmacological profiles, including anti-inflammatory and antimicrobial activities, making them valuable scaffolds in medicinal chemistry [1]. As a specific, fully substituted oxazole, this compound serves as a key building block or reference standard in the synthesis and evaluation of more complex molecules [2].

Synthetic building block for oxazole-based medicinal chemistry

Reference standard for method development and SAR studies

Limitations of Generic 4-Methyl-5-phenyl-oxazole Analogs


In the 4-methyl-5-phenyl-1,3-oxazole scaffold, the substitution pattern at the 2-position is a critical determinant of the molecule's physicochemical and biological properties. Analogs with different 2-position alkyl groups cannot be used interchangeably without altering the compound's behavior in a given application [1]. For instance, changes from a propyl to an isopropyl group at the 2-position have been shown to impact activity in related oxazole derivatives, underscoring the need for the specific compound when precise properties are required [2].

2-Position alkyl chain length alters molecular volume and lipophilicity; shorter ethyl or branched isopropyl analogs may not replicate property profiles.

Predicted LogP, basicity, and boiling point differences are chain-dependent; direct interchange with 2-ethyl or 2-isopropyl oxazoles may require re-validation.

Specific 2-propyl substitution is needed when SAR studies target linear alkyl influence; generic 4-methyl-5-phenyl-oxazole scaffolds lack the required alkyl identity.

4-Methyl-5-phenyl-2-propyl-1,3-oxazole: Distinction from Analogs


2-Propyl vs. Other Alkyl Substituents

The 2-position substituent of 4-methyl-5-phenyl-1,3-oxazole derivatives directly influences key molecular properties. A direct comparison of 4-Methyl-5-phenyl-2-propyl-1,3-oxazole (C13H15NO, MW 201.27) with its closest analogs, 2-ethyl-4-methyl-5-phenyloxazole (C12H13NO, MW 187.24) [1] and 2-isopropyl-4-methyl-5-phenyloxazole (C13H15NO, MW 201.27) , reveals quantifiable differences in their physicochemical profiles [2].

2-Propyl vs. Other Alkyl Substituents
Class-level inference
C13H15NO, MW 201.27; predicted LogP 3.35. Ethyl analog: C12H13NO, MW 187.24; isopropyl analog: same MW but different shape.
Supports property-differentiation review
Lipophilicity ranking based on in silico predictions; experimental confirmation recommended.
Oxazole Substitution Pattern SAR Lipophilicity

Predicted pKa Evaluation

The pKa value, a measure of basicity, is a fundamental parameter influencing the compound's protonation state, solubility, and reactivity under different conditions. For a closely related analog, 4-methyl-2-(2-methylpropyl)-5-phenyl-oxazole (CAS 76346-94-6), a predicted pKa of 1.86 ± 0.10 has been reported . This low pKa indicates that these 2-alkyl-4-methyl-5-phenyl oxazoles are very weak bases.

Predicted pKa
Class-level inference
~ 1.86 ± 0.10 (analog-based prediction)
Indicates very weak basicity; predominantly neutral at physiological pH
Predicted from related 2-alkyl-4-methyl-5-phenyl oxazole; source data unavailable.
Oxazole pKa Basic Strength Reactivity

Predicted Boiling Point & Thermal Stability

The boiling point is a key property for designing synthesis and purification protocols. For the structurally similar analog 4-methyl-2-(2-methylpropyl)-5-phenyl-oxazole, the predicted boiling point is 306.6 ± 11.0 °C at 760 mmHg . This high value reflects the significant intermolecular forces present in these substituted oxazoles.

Predicted Boiling Point
Class-level inference
~ 306.6 ± 11.0 °C at 760 mmHg
High thermal stability; suitable for elevated-temperature synthesis
In silico estimation; confirm under actual reaction conditions.
Oxazole Boiling Point Thermal Stability Process Chemistry

4-Methyl-5-phenyl-2-propyl-1,3-oxazole Application Scenarios


Scaffold Optimization in Medicinal Chemistry

Use 4-Methyl-5-phenyl-2-propyl-1,3-oxazole as a specific reference compound to evaluate the impact of a linear propyl chain at the 2-position on target binding affinity and pharmacokinetic properties [1]. Its distinct lipophilicity profile (predicted LogP 3.35) makes it a crucial comparator against its ethyl and isopropyl analogs to establish structure-activity relationships (SAR).

Advanced Intermediate for Custom Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules, such as PPAR agonists [1] or kinase inhibitors [2], where the specific 2-propyl substitution is required for the final molecule's activity. The predicted high boiling point (>300 °C) and low pKa ensure it remains chemically stable under standard reaction conditions.

Analytical Standard & Method Development

Due to its well-defined structure and unique substitution pattern, this compound is an ideal analytical standard for developing and validating HPLC, LC-MS, or GC methods for detecting and quantifying similar oxazole-based impurities or metabolites in drug substances.

Application
Selection Property
Validation Focus
Scaffold Optimization in Medicinal Chemistry
2-propyl linear chain profile
Lipophilicity-driven SAR interpretation
Advanced Intermediate for Custom Synthesis
Thermal and acid/base stability
Reaction condition compatibility
Analytical Standard & Method Development
Unique substitution pattern
Chromatographic retention and detection
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